molecular formula C8H12O B12067748 2-Propen-1-one, 1-cyclopentyl- CAS No. 25183-76-0

2-Propen-1-one, 1-cyclopentyl-

Cat. No.: B12067748
CAS No.: 25183-76-0
M. Wt: 124.18 g/mol
InChI Key: FXBCWUOGTPBBEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 1-cyclopentyl- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with propenal (acrolein) in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of 2-Propen-1-one, 1-cyclopentyl- often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Propen-1-one, 1-cyclopentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propen-1-one, 1-cyclopentyl- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-cyclopentyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Propen-1-one, 1-cyclopentyl- is unique due to its propenone group, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .

Properties

CAS No.

25183-76-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-cyclopentylprop-2-en-1-one

InChI

InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2

InChI Key

FXBCWUOGTPBBEH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCC1

Origin of Product

United States

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